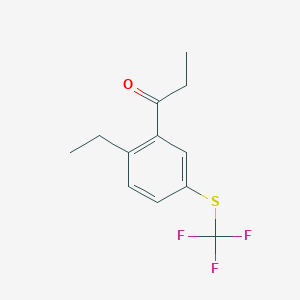
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of a trifluoromethylthio group, which imparts unique chemical properties and reactivity.
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Medicine: It may be investigated for potential pharmaceutical applications due to its unique reactivity.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the ethyl group, which may affect its reactivity and properties.
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with the ketone group at a different position, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Biological Activity
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13F3OS, with a molecular weight of 262.29 g/mol. The compound features a phenyl ring substituted with an ethyl group and a trifluoromethylthio group, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13F3OS |
| Molecular Weight | 262.29 g/mol |
| Functional Groups | Ketone, Trifluoromethylthio |
Synthesis Methods
The synthesis of this compound typically involves several key methodologies, including:
- Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce the ethyl group.
- Thioether Formation : Employing thiol compounds to introduce the trifluoromethylthio group.
- Oxidation and Reduction Reactions : Adjusting reaction conditions to optimize yield and purity.
Optimizing these reaction conditions is crucial for maximizing the compound's yield and purity during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethylthio group enhances the compound's reactivity, potentially leading to significant biological effects. Research indicates that compounds with similar structural features may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antioxidant Properties : Compounds containing trifluoromethyl groups have been shown to exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The specific pathways involved in these effects warrant further investigation.
Research Findings
Recent research highlights the importance of the trifluoromethylthio group in modulating biological activity:
- Structure-Activity Relationship (SAR) studies have shown that modifications in the phenyl ring can significantly affect biological potency.
- Inhibitory Effects on Enzymes : Similar compounds have been documented to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine metabolism and is a target for immunosuppressive therapies .
Properties
Molecular Formula |
C12H13F3OS |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[2-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-5-6-9(17-12(13,14)15)7-10(8)11(16)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QIFJTSUEHKMGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)SC(F)(F)F)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















